molecular formula C24H27FN2O3 B11056166 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11056166
M. Wt: 410.5 g/mol
InChI Key: DSVRMQZKCPEXME-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and fluorophenyl and propoxyphenyl groups

Preparation Methods

The synthesis of 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine and piperidine rings, followed by the introduction of the fluorophenyl and propoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, reducing agents, and catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where halogen atoms can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings[][3].

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione include other pyrrolidine and piperidine derivatives. These compounds often share similar structural features but may differ in their specific substituents and functional groups. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties.

Properties

Molecular Formula

C24H27FN2O3

Molecular Weight

410.5 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H27FN2O3/c1-2-15-30-21-9-7-20(8-10-21)27-23(28)16-22(24(27)29)26-13-11-18(12-14-26)17-3-5-19(25)6-4-17/h3-10,18,22H,2,11-16H2,1H3

InChI Key

DSVRMQZKCPEXME-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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